molecular formula C8H7NOS B13022084 3-Methylthieno[2,3-C]pyridin-7-OL

3-Methylthieno[2,3-C]pyridin-7-OL

Cat. No.: B13022084
M. Wt: 165.21 g/mol
InChI Key: XTBAQFSFKPYKTD-UHFFFAOYSA-N
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Description

3-Methylthieno[2,3-C]pyridin-7-OL is a chemical building block based on the thieno[2,3-c]pyridine scaffold, a structure of significant interest in modern medicinal and organic chemistry . This fused heterocyclic system is recognized as a privileged structure in drug discovery due to its diverse biological activities. Thieno[2,3-c]pyridine derivatives have been identified as key scaffolds in various therapeutic agents, demonstrating potent anti-inflammatory properties . Furthermore, this core structure is present in various kinase inhibitors and has been investigated for its antitumor, anticancer, and antimicrobial effects, making it a valuable template for developing new bioactive molecules . Beyond its pharmaceutical applications, the thieno[2,3-c]pyridine core also exhibits promising electrochemical and photophysical properties, attracting attention in material science research . The synthetic versatility of this scaffold allows for further functionalization, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. Recent advances in metal-free synthetic methods, such as denitrogenative transformations of fused 1,2,3-triazoles, have provided more efficient and environmentally friendly routes to access these important compounds . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

3-methyl-6H-thieno[2,3-c]pyridin-7-one

InChI

InChI=1S/C8H7NOS/c1-5-4-11-7-6(5)2-3-9-8(7)10/h2-4H,1H3,(H,9,10)

InChI Key

XTBAQFSFKPYKTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=CNC2=O

Origin of Product

United States

Synthetic Methodologies for 3 Methylthieno 2,3 C Pyridin 7 Ol and Thieno 2,3 C Pyridine Derivatives

Established Synthetic Pathways to the Thieno[2,3-c]pyridine (B153571) Core

Traditional methods for constructing the thieno[2,3-c]pyridine skeleton generally fall into two main categories: building the thiophene (B33073) ring onto a pre-existing pyridine (B92270) or, conversely, forming the pyridine ring onto a thiophene base. nih.gov These approaches, while effective, can be limited by the availability of appropriately substituted starting materials and may require the use of metal catalysts. nih.gov

Conventional Ring Annulation Approaches

Ring annulation strategies represent a classical approach to the thieno[2,3-c]pyridine core. These methods typically involve the construction of one of the heterocyclic rings onto the other. For instance, the pyridine ring can be annulated onto a thiophene derivative. This often involves the cyclization of a thiophene carrying a suitable side chain that can form the pyridine ring.

Thiophene Ring Closure Strategies

A common and effective strategy for synthesizing thieno[2,3-b]pyridines, an isomer of the target scaffold, involves the Thorpe-Ziegler cyclization of 2-alkylthio-3-cyanopyridines. researchgate.netresearchgate.net This approach benefits from the ready availability of the starting 3-cyanopyridine-2(1H)-thiones. researchgate.net While this method is well-established for the [2,3-b] isomer, analogous strategies for the [2,3-c] isomer are also explored. Another approach involves the reaction of 2-chloronicotinonitriles with mercaptans. researchgate.net These strategies underscore the importance of intramolecular cyclization reactions in forming the fused thiophene ring. nih.govresearchgate.net

Multi-Step Approaches for Core Synthesis

Multi-step syntheses are frequently employed to build the thieno[2,3-c]pyridine core, allowing for greater control over the substitution pattern of the final product. nih.govresearchgate.net A notable multi-step approach starts from 2-acetylthiophene. nih.gov This involves a one-pot triazolization reaction, followed by a semi-quantitative Pomeranz-Fritsch cyclization of an acetal (B89532) intermediate, and finally, a denitrogenative transformation to yield the thieno[2,3-c]pyridine derivatives. nih.gov Another multi-step method involves the Pictet-Spengler reaction, where thiotryptophane esters or amides undergo cyclocondensation with formaldehyde (B43269). researchgate.net The synthesis of 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride has been achieved through a process that includes the formation of an imine from 2-thiophene ethylamine (B1201723) and formaldehyde, followed by cyclization and salt formation using ethanolic hydrogen chloride. google.com These multi-step sequences often involve several stages of reaction, purification, and characterization. youtube.com

Advanced and Novel Synthetic Strategies for Thieno[2,3-c]pyridine Derivatives

More recent synthetic efforts have focused on developing more efficient and versatile methods, such as multicomponent reactions and metal-free transformations, to access a wider range of thieno[2,3-c]pyridine derivatives.

Multicomponent Reaction (MCR) Applications

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like thieno[2,3-c]pyridines in a single step from three or more starting materials. The Gewald aminothiophene synthesis is a classic example of a one-pot MCR used to produce 2-aminothiophene derivatives, which are key intermediates for thieno[2,3-d]pyrimidines. nih.gov This reaction involves the condensation of an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. nih.gov MCRs have also been utilized to prepare various pyridine and thienopyridine derivatives through the condensation of aromatic aldehydes, acetophenones, cyanothioacetamide, and alkylating agents. researchgate.net These methods are highly valued for their atom economy and the structural diversity they can generate.

Metal-Free Denitrogenative Transformations involving 1,2,3-Triazoles

A novel and efficient metal-free strategy for the synthesis of thieno[2,3-c]pyridine derivatives utilizes the denitrogenative transformation of fused 1,2,3-triazoles. nih.govnih.gov This method overcomes the limitations of traditional approaches that often require metal catalysts. nih.gov The synthesis begins with the formation of a 1,2,3-triazole, which can be achieved through metal-free organocascade processes from primary amines and ketones. rsc.org This triazole intermediate then undergoes an acid-mediated denitrogenative transformation to yield the desired thieno[2,3-c]pyridine derivatives under mild conditions. nih.govnih.gov This strategy allows for the successful synthesis of various derivatives, including 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters. nih.govresearchgate.net The mechanism can proceed through nucleophilic insertion or a transannulation pathway. nih.gov N-acyl-1,2,3-triazoles are key, albeit often unstable, intermediates in these denitrogenative reactions. chemrxiv.org

Acid-Mediated Cyclizations and Transformations

Acid-mediated cyclization represents a cornerstone in the synthesis of thieno[2,3-c]pyridine derivatives. These reactions often involve the intramolecular cyclization of a suitably functionalized thiophene precursor, where a strong acid catalyzes the ring closure to form the fused pyridine system.

A notable example involves the cyclization of a Schiff base, formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. researchgate.net This method has proven effective for the synthesis of thieno[2,3-c]pyridine and its 2-substituted analogs. The use of an acid catalyst facilitates the intramolecular cyclization, leading to the desired heterocyclic system. This procedure is particularly efficient for producing 2-halogenated thieno[2,3-c]pyridines. researchgate.net

Another innovative acid-mediated approach involves a denitrogenative transformation of fused 1,2,3-triazoles. nih.govresearchgate.net This metal-free method commences with the synthesis of a thieno[2,3-c] researchgate.netnih.govacs.orgtriazolo[1,5-a]pyridine intermediate, which is then subjected to acid-mediated denitrogenation. nih.gov This process allows for the introduction of various substituents at the 7-position of the thieno[2,3-c]pyridine core. For instance, using different alcohol nucleophiles in the presence of an acid catalyst like trifluoromethanesulfonic acid (TfOH) leads to the formation of 7-(substituted methyl)thieno[2,3-c]pyridines. nih.gov The reaction proceeds through a nucleophilic insertion mechanism following the loss of dinitrogen. nih.gov Furthermore, treatment with aqueous sulfuric acid can yield the corresponding alcohol derivative. nih.govresearchgate.net

The optimization of reaction conditions is crucial for the success of these acid-mediated cyclizations. A study on the denitrogenative transformation of a fused 1,2,3-triazole highlighted the superior catalytic activity of TfOH over p-toluenesulfonic acid (PTSA) and the beneficial effect of 1,2-dichloroethane (B1671644) (1,2-DCE) as a solvent, leading to significantly higher yields of the desired thieno[2,3-c]pyridine derivative. researchgate.net

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PTSAToluene110242
2PTSADioxane100245
3PTSA1,2-DCE802420
4TfOHToluene1102411
5TfOHDioxane1002448
6TfOH1,2-DCE802472
Table 1: Optimization of Acid-Mediated Denitrogenative Transformation. researchgate.net

This method's advantages include its metal-free nature, cost-effectiveness, use of readily available starting materials, and the ability for late-stage derivatization, overcoming limitations of other synthetic routes. nih.gov

Acyl Transfer-Annulation Methodologies

Acyl transfer-annulation reactions represent a powerful strategy for the construction of heterocyclic systems. While specific examples detailing the synthesis of 3-Methylthieno[2,3-c]pyridin-7-ol via this method are not extensively documented, the principles of this methodology can be applied. Generally, this approach would involve an acyl group transfer followed by an intramolecular cyclization (annulation) to form the pyridine ring.

A related methodology is the palladium-catalyzed C-H acylation of thiophenes. For instance, the C-3 acylation of thiophenes with aldehydes can be achieved through C(sp²)-H activation, directed by a 2-pyridinyl or 2-pyrimidyl group at the C-2 position of the thiophene. rsc.org This reaction, often enhanced by microwave irradiation, allows for the introduction of an acyl group at the 3-position of the thiophene ring. rsc.org While this is not a direct annulation to form the pyridine ring, a subsequent reaction sequence could potentially be devised to cyclize a suitably functionalized thiophene precursor containing such an acyl group to construct the desired thieno[2,3-c]pyridine skeleton.

Electrophilic Cyclization Reactions

Electrophilic cyclization is a key reaction in the synthesis of various fused heterocyclic compounds. An interesting example, although leading to the isomeric thieno[3,2-b]pyridine (B153574) system, is the iodine-mediated intramolecular electrophilic aromatic cyclization of suitably substituted primary allylamines. acs.org In this reaction, molecular iodine is believed to activate a carbonyl group, initiating an electrophilic cyclization through a nucleophilic attack of the amino group onto the aromatic ring of the thiophene. acs.org This is followed by iodination and subsequent deiodination to furnish the dihydro-thienopyridine, which is then oxidized to the final aromatic product. acs.org

The versatility of this protocol suggests its potential adaptation for the synthesis of thieno[2,3-c]pyridines, provided the appropriate starting allylamine (B125299) derived from a 3-substituted thiophene is used. The regioselectivity of the C-C bond formation would be a critical factor to control to achieve the desired [2,3-c] fusion.

Phase Transfer Catalysis (PTC) in Thienopyridine Synthesis

Phase Transfer Catalysis (PTC) is a valuable green chemistry tool that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. crdeepjournal.orgresearchgate.net This is achieved through the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports one of the reactants (usually an anion) into the other phase where the reaction can occur. crdeepjournal.org PTC offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of inexpensive and environmentally benign solvents like water. researchgate.net

While specific applications of PTC for the synthesis of this compound are not prominently reported, the methodology holds significant potential. For instance, the alkylation of heterocyclic compounds is a common application of PTC. crdeepjournal.org One could envision a scenario where a precursor to the thieno[2,3-c]pyridine system, such as a 3-amino-2-substituted thiophene, is reacted with another component in a biphasic system using a PTC catalyst to construct the pyridine ring. The high selectivity often observed in PTC reactions could be advantageous in controlling the formation of the desired product. crdeepjournal.org

Green Chemistry Principles in Thieno[2,3-c]pyridine Synthesis

The integration of green chemistry principles into synthetic organic chemistry is of paramount importance to minimize environmental impact. In the context of thieno[2,3-c]pyridine synthesis, methodologies such as microwave-assisted synthesis and ultrasound-promoted reactions have emerged as powerful tools for achieving this goal.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained widespread acceptance as a technique that can dramatically reduce reaction times, increase product yields, and enhance the purity of the final compounds. nih.govbeilstein-journals.org The application of microwave irradiation in the synthesis of thieno[2,3-c]pyridine derivatives has been successfully demonstrated. nih.govresearchgate.net

One notable example is the microwave-assisted aromatization for the synthesis of novel thieno[2,3-c]pyridines. nih.gov This rapid method produces the target compounds in good yields within minutes, a significant improvement over conventional heating methods which can take several hours. nih.govresearchgate.net For instance, a comparison between conventional heating and microwave irradiation for the synthesis of a series of thieno[2,3-c]pyridines showed a reduction in reaction time from 3 hours to just 5 minutes. researchgate.net

ProductConventional Method (Time, h)Microwave Method (Time, min)Yield (%)
Thieno[2,3-c]pyridine derivative 13585
Thieno[2,3-c]pyridine derivative 23582
Thieno[2,3-c]pyridine derivative 33588
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Thieno[2,3-c]pyridines. researchgate.net

Microwave-assisted synthesis is also frequently employed in multicomponent reactions to build complex heterocyclic scaffolds. beilstein-journals.org For example, a microwave-assisted, catalyst- and solvent-free, four-component domino reaction has been developed for the synthesis of substituted pyridones, demonstrating the efficiency of this technology in complex transformations. beilstein-journals.org Such strategies could be adapted for the one-pot synthesis of highly substituted thieno[2,3-c]pyridines.

Ultrasound-Promoted Reaction Conditions

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of high-frequency sound waves to accelerate chemical reactions. This method often leads to higher yields, shorter reaction times, and milder reaction conditions. nih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in the reaction medium, generates localized high temperatures and pressures, which are responsible for the observed rate enhancements.

Solvent-Free and Aqueous Medium Approaches

The use of water as a solvent in organic synthesis presents a multitude of benefits, including low cost, non-flammability, and reduced environmental impact. While purely solvent-free conditions for the synthesis of the thieno[2,3-c]pyridine core are not extensively documented in recent literature, aqueous methodologies have been successfully employed.

One notable example involves the synthesis of a thieno[2,3-c]pyridin-7-ylmethanol derivative, a compound structurally related to this compound. In this method, the reaction is carried out in an aqueous solution of sulfuric acid (1 M H₂SO₄/H₂O) nih.gov. This approach highlights the feasibility of using water as a reaction medium for the final steps of derivatization on the thieno[2,3-c]pyridine skeleton nih.gov. The use of aqueous acid demonstrates a viable route to introduce a hydroxyl group, which is a key feature of the target compound, this compound.

The synthesis of a related isomer, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) hydrochloride, also utilizes water in the reaction and workup steps. In this multi-step synthesis, water is used as a solvent in the initial formation of an imine from 2-thiophene ethylamine and formaldehyde acs.org. The subsequent cyclization and salt formation steps also involve aqueous conditions, underscoring the versatility of water in the synthesis of various thienopyridine systems acs.org.

The research in this area points towards a growing interest in adopting aqueous conditions for the synthesis of thieno[2,3-c]pyridine derivatives, although the direct, one-pot synthesis of the core structure in water from simple precursors remains a challenge.

Table 1: Examples of Aqueous Medium Approaches in Thienopyridine Synthesis

ProductStarting Material(s)Reagents & ConditionsYield (%)Reference
Thieno[2,3-c]pyridin-7-ylmethanolThieno[2,3-c] nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine1 M H₂SO₄/H₂OGood nih.gov
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride2-Thiophene ethylamine, Formaldehyde1. Water, 50-55°C; 2. Ethanol hydrogen chloride, Water, 65-75°C94.3 acs.org

Catalyst-Free Synthetic Routes

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it simplifies purification processes, reduces costs, and avoids potential contamination of the final product with residual catalyst. For the thieno[2,3-c]pyridine system, a notable metal-free approach has been developed that proceeds through the denitrogenative transformation of a fused 1,2,3-triazole intermediate nih.govresearchgate.net.

This strategy involves a three-step sequence starting from readily available 2-acetylthiophene. The key intermediate, a thieno[2,3-c] nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine, is synthesized and then undergoes a denitrogenative transformation mediated by an acid to yield the thieno[2,3-c]pyridine core nih.govresearchgate.net. While an acid is used to mediate the final transformation, the core ring-forming reactions proceed without the need for a metal catalyst, which is often a requirement in traditional cross-coupling methods used for constructing such fused heterocyclic systems nih.gov.

This metal-free approach provides a versatile platform for accessing a library of novel thieno[2,3-c]pyridine derivatives with the potential for late-stage derivatization, overcoming limitations of more conventional, catalyst-dependent methods nih.govresearchgate.net.

Table 2: Catalyst-Free Approaches in Thieno[2,3-c]pyridine Synthesis

Product FamilyKey IntermediateReagents & Conditions for Key TransformationAdvantagesReference
7-(Substituted methyl)thieno[2,3-c]pyridinesThieno[2,3-c] nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridineAcid-mediated denitrogenative transformation (e.g., TfOH)Metal-free, cost-effective, readily available reactants nih.govresearchgate.net

Chemical Reactivity and Mechanistic Studies of 3 Methylthieno 2,3 C Pyridin 7 Ol and Thieno 2,3 C Pyridine Systems

Intrinsic Reactivity Patterns of the Thieno[2,3-c]pyridine (B153571) Ring System

The thieno[2,3-c]pyridine ring system, an amalgamation of a thiophene (B33073) and a pyridine (B92270) ring, exhibits a unique reactivity profile dictated by the electronic properties of both constituent rings. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, while the electron-rich thiophene ring is more prone to electrophilic substitution.

The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, making substitution on the pyridine moiety challenging. Conversely, the thiophene ring readily undergoes electrophilic substitution. For instance, bromination of thieno[2,3-b]pyridine (B153569) occurs preferentially at the 4-position, directed by a triflate intermediate. researchgate.net

Nucleophilic substitution, on the other hand, is more favorable on the pyridine ring, particularly at positions 2 and 4 (analogous to the 7-position in the thieno[2,3-c]pyridine system). youtube.com The presence of an N-oxide can further enhance the electrophilicity of the pyridine ring, facilitating nucleophilic attack. researchgate.net The reactivity of the thieno[2,3-c]pyridine system can be modulated by the presence of various substituents on either ring.

Investigation of Reaction Mechanisms in Thieno[2,3-c]pyridine Formation

The synthesis of the thieno[2,3-c]pyridine skeleton can be achieved through several mechanistic pathways, often involving the construction of one ring onto the other pre-existing ring. nih.gov

Denitrogenative Transformation Mechanisms

A notable metal-free method for the synthesis of thieno[2,3-c]pyridine derivatives involves a denitrogenative transformation of fused 1,2,3-triazoles. nih.govscilit.comnih.govresearchgate.net This process begins with the formation of a thieno[2,3-c] nih.govscilit.comrmit.edu.vntriazolo[1,5-a]pyridine intermediate. nih.govrmit.edu.vn Subsequent acid-mediated denitrogenation leads to the formation of the desired thieno[2,3-c]pyridine scaffold in good yields. nih.govscilit.comnih.gov This approach is advantageous due to its mild conditions and avoidance of metal catalysts. nih.gov

Nucleophilic Insertion Pathways

Following the denitrogenative transformation, the introduction of various functional groups at the 7-position of the thieno[2,3-c]pyridine ring can be achieved through a nucleophilic insertion mechanism. nih.gov The reaction of the intermediate generated from the fused 1,2,3-triazole with different nucleophiles, such as alcohols and phenols, allows for the synthesis of a variety of 7-(substituted methyl)thieno[2,3-c]pyridines. nih.gov For example, using various alcohol nucleophiles results in the formation of the corresponding ether derivatives. nih.gov

Transannulation Mechanisms

In addition to nucleophilic insertion, a transannulation mechanism can also operate in the formation of fused thieno[2,3-c]pyridine systems. nih.gov When nitrile compounds are used as nucleophiles under optimized conditions, imidazo[1,5-a]thieno[2,3-c]pyridine derivatives are formed. nih.gov This reaction is believed to proceed through a nitrilium intermediate that subsequently undergoes recyclization with the pyridine nitrogen. nih.gov

Conformational Analysis and Rotational Dynamics

The three-dimensional structure and conformational flexibility of thieno[2,3-c]pyridine derivatives play a crucial role in their biological activity. Conformational analysis helps in understanding the spatial arrangement of atoms and the energy associated with different conformations. scribd.com

In substituted thieno[2,3-c]pyridines, restricted rotation around single bonds, such as the C-N bond of an amide substituent, can lead to distinct and stable conformers. This phenomenon is significant as the biological activity of a molecule can be dependent on a specific conformation. The planarity of the thieno[2,3-b]pyridine system is thought to contribute to strong intermolecular interactions, such as π-stacking, which can influence properties like solubility. mdpi.com Introducing bulky groups can disrupt this planarity and potentially improve the pharmacokinetic profile of these compounds. mdpi.com For instance, tethering a propyl-aryl group can offer greater rotational freedom compared to fused cycloalkyl derivatives. nih.gov

Characterization of Reactive Sites and Electronic Properties

The reactivity of the thieno[2,3-c]pyridine ring system is governed by the distribution of electron density. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, making the pyridine ring electron-deficient. This electronic characteristic makes the pyridine moiety susceptible to nucleophilic attack.

Computational studies, such as those employing AM1 semi-empirical molecular orbital methods, can be used to investigate the electronic configuration and dipole moments of thieno[2,3-b]pyridine derivatives. raco.cat Such calculations can provide insights into the relative stability of different structures and their potential biological activity. raco.cat Molecular docking studies can further help in identifying potential binding interactions of thieno[2,3-c]pyridine derivatives with biological targets, such as enzymes. nih.govresearchgate.net For example, docking studies have been used to investigate the binding of thieno[2,3-b]pyridine derivatives to the active site of the pi-PLC enzyme. nih.gov

Computational and Theoretical Investigations of 3 Methylthieno 2,3 C Pyridin 7 Ol and Thieno 2,3 C Pyridine Structures

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is widely applied to heterocyclic systems to determine molecular geometries, spectroscopic properties, and reactivity parameters. For the thieno[2,3-c]pyridine (B153571) class of compounds, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a foundational understanding of their electronic characteristics. materialsciencejournal.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

HOMO-LUMO Gap (ΔE): A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to be excited. nih.gov For thieno[2,3-c]pyridine derivatives, the distribution of the HOMO and LUMO would likely be spread across the fused ring system, with specific substituent groups (like the methyl and hydroxyl groups in 3-Methylthieno[2,3-c]pyridin-7-ol) influencing the precise location and energy of these orbitals.

While specific data for this compound is unavailable, a hypothetical table based on general principles for a thieno[2,3-c]pyridine derivative is presented below.

ParameterHypothetical Value (eV)Significance
EHOMO-6.2Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.8Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
ΔE (Gap)4.4Indicates chemical reactivity and stability.

Table 1: Hypothetical Frontier Molecular Orbital energies for a thieno[2,3-c]pyridine derivative.

Molecular Electrostatic Potential (MESP) maps visualize the charge distribution on a molecule's surface, providing crucial insights into its reactivity. nih.gov These maps are color-coded to indicate different potential regions:

Red: Regions of negative potential (electron-rich), typically associated with electronegative atoms like oxygen and nitrogen. These are sites susceptible to electrophilic attack.

Blue: Regions of positive potential (electron-poor), often found around hydrogen atoms. These are sites for potential nucleophilic attack.

Green: Neutral or low potential regions.

For a molecule like this compound, an MESP map would likely show a significant negative potential (red) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. researchgate.netnih.gov The hydrogen of the hydroxyl group would exhibit a strong positive potential (blue). This mapping helps predict how the molecule might interact with biological targets like receptors or enzymes. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, based on conceptual DFT, provide a quantitative measure of stability and reactivity.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from a stable system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Electrophilicity (ω) ω = μ² / (2η)An index of the energy lowering of a system when it accepts electrons.

Table 2: Global Chemical Reactivity Descriptors and their significance.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They identify which atoms are most likely to donate or accept electrons, providing a more detailed picture than MESP maps alone.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. Current time information in Boston, MA, US. This method provides a rigorous definition of chemical bonds and allows for their characterization. Key aspects of QTAIM analysis include:

Bond Critical Points (BCPs): Locating BCPs between atomic nuclei confirms the existence of a chemical bond.

Properties at the BCP: The electron density (ρ) and its Laplacian (∇²ρ) at the BCP characterize the nature of the interaction. A high ρ and negative ∇²ρ are typical of covalent bonds, while low ρ and positive ∇²ρ indicate closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces).

For the thieno[2,3-c]pyridine system, QTAIM would be used to analyze the nature of the C-C, C-S, C-N, and C-H bonds within the fused rings and with substituents, confirming their covalent character and relative strengths.

Molecules with large delocalized π-electron systems, donor-acceptor groups, and high polarizability can exhibit significant Non-Linear Optical (NLO) properties. These materials are of interest for applications in telecommunications and optical data processing. The key NLO parameters calculated via DFT are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large β value is indicative of strong NLO response. The thieno[2,3-c]pyridine scaffold, being a π-conjugated system, could be a candidate for NLO materials, especially with the addition of suitable electron-donating and electron-withdrawing groups to enhance charge transfer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models use calculated molecular descriptors (such as those from DFT) to predict the activity of new, unsynthesized molecules, thereby guiding rational drug design.

For a series of thieno[2,3-c]pyridine derivatives, a QSAR study would involve:

Data Set: Assembling a group of thieno[2,3-c]pyridine analogues with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, including electronic (from DFT), steric, and hydrophobic parameters.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques to create an equation that relates the descriptors to the activity.

Validation: Rigorously validating the model to ensure its predictive power.

While no specific QSAR models for this compound were found, studies on related thienopyridine isomers have successfully used 3D-QSAR to understand the structural requirements for inhibiting specific protein kinases. Such models help identify which parts of the molecule are favorable for modification to enhance potency.

3D-QSAR Methodologies (CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR methods. These approaches help in understanding the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor requirements for ligand-receptor interactions, thereby guiding the rational design of new molecules with enhanced activity.

Similarly, 3D-QSAR analyses on thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors have been conducted. mdpi.comnih.gov These studies resulted in statistically robust CoMFA (q² = 0.818, r² = 0.917) and CoMSIA (q² = 0.801, r² = 0.897) models. nih.gov The contour maps from these models provide valuable information for the further optimization and design of novel inhibitors against metastatic breast cancer. nih.gov

Another study focused on thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of protein kinase C theta (PKC-θ) developed a receptor-induced 3D-QSAR model. nih.gov This model, which was based on docking-aligned structures, showed good predictive ability with a Q²test value of 0.600. nih.gov The analysis of the contour maps in conjunction with docking results helped in identifying key amino acid residues involved in binding and the necessary structural features of the ligands for a complementary fit within the active site. nih.gov

The following table summarizes the statistical results of a representative 3D-QSAR study on thieno-pyrimidine derivatives:

3D-QSAR ModelSEEF valuer²predField Contributions
CoMFA 0.8180.9178.084174.6310.802Steric: 47.9%, Electrostatic: 52.1%
CoMSIA 0.8010.8979.05790.3400.762Steric: 29.5%, Electrostatic: 29.8%, Hydrophobic: 29.8%, H-bond Donor: 6.5%, H-bond Acceptor: 4.4%

Data adapted from a study on thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors. mdpi.com

Molecular Quantum Similarity Approaches

Molecular quantum similarity is a theoretical concept that quantifies the degree of resemblance between two molecules based on their electron density. nih.gov This approach provides a more fundamental comparison than methods based solely on geometric or field-based properties. The similarity or dissimilarity between molecules can be correlated with their biological activities, a principle that is particularly relevant in drug design. nih.gov

The application of molecular quantum similarity can be extended to enantiomers to quantify the subtle differences arising from their stereochemistry. nih.gov Studies on substituted allenes have demonstrated the use of global similarity indices, such as the Carbó and Hodgkin-Richards indices, as well as local similarity indices based on Hirshfeld partitioning, to evaluate the consequences of Mezey's holographic electron density theorem in chiral systems. nih.gov

While the concept of molecular quantum similarity is well-established, specific studies applying this methodology to this compound or the broader class of thieno[2,3-c]pyridine structures were not identified in the reviewed literature. The application of such methods could, however, provide deeper insights into the structure-activity relationships of these compounds, especially for chiral derivatives.

Molecular Docking Simulations for Ligand-Target Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov It is an invaluable tool in drug discovery for elucidating ligand-target interaction mechanisms at the molecular level, predicting binding affinities, and screening virtual libraries of compounds.

Although specific molecular docking studies for this compound were not found, numerous studies have been conducted on related thienopyridine and thienopyrimidine derivatives, providing insights into their potential binding modes with various biological targets. For instance, a series of pyridine and thieno[2,3-b]pyridine (B153569) derivatives were designed and synthesized as anticancer PIM-1 kinase inhibitors. nih.gov Molecular docking studies of the most active compounds in the PIM-1 kinase active site were consistent with their in vitro activity, with the most potent compound exhibiting an IC₅₀ of 0.019 µM. nih.gov

In another study, thieno[2,3-b]pyridine analogues were investigated as anticancer agents, and molecular modeling suggested a good fit with a phosphoinositide specific-phospholipase C (PI-PLC) docking scaffold, indicating that these compounds likely inhibit this enzyme class. rsc.orgmdpi.com The docking of these thieno[2,3-b]pyridines into the mammalian PI-PLC-δ1 crystal structure was performed to understand their binding mode. mdpi.com

Furthermore, new thieno[2,3-d]pyrimidine (B153573) derivatives were designed as PI3K inhibitors. nih.gov Molecular docking was carried out using the C-DOCKER protocol for PI3Kα, β, and γ isoforms to estimate the binding pose and interaction energy of the target compounds within the binding site. nih.gov

The following table summarizes the findings from a molecular docking study of thieno[2,3-b]pyridine derivatives as PIM-1 kinase inhibitors:

CompoundTargetKey InteractionsDocking Score
Compound 8d PIM-1 KinaseHydrogen bonding with key residues in the active site.Not explicitly stated, but consistent with high in vitro activity (IC₅₀ = 0.019 µM). nih.gov
Compound 5b PIM-1 KinaseInteractions with the kinase hinge region.Consistent with potent antitumor activity (GI₅₀ values 0.302-3.57 µM). nih.gov

Information derived from a study on pyridine and thieno[2,3-b]pyridine derivatives as anticancer PIM-1 kinase inhibitors. nih.gov

Advanced Computational Methods for Conformational and Electronic Studies

Advanced computational methods, such as Density Functional Theory (DFT), are employed to investigate the conformational preferences and electronic properties of molecules. These studies provide fundamental insights into a molecule's reactivity, stability, and spectroscopic properties.

While specific advanced computational studies on this compound are not detailed in the available literature, theoretical studies on related N-heteroaromatic compounds have been conducted. acs.org For other heterocyclic systems, DFT calculations have been used to investigate HOMO and LUMO energy levels, which are crucial for understanding electronic transitions and reactivity. acs.org Such calculations can also elucidate the effects of substituents on the electronic structure and photophysical properties of the core scaffold. acs.org

For thieno[2,3-b]pyridines, their high planarity is thought to contribute to strong intermolecular interactions, including π-stacking, which can affect properties like solubility. mdpi.com Computational methods can be used to study these intermolecular forces and guide the design of derivatives with improved physicochemical properties.

The application of advanced computational methods to this compound and its analogues could provide a deeper understanding of their conformational landscape, the electronic effects of the methyl and hydroxyl substituents, and their potential for intermolecular interactions. This knowledge would be invaluable for the rational design of new derivatives with optimized properties.

Derivatization and Functionalization Strategies for Thieno 2,3 C Pyridine Scaffolds

Strategic Functionalization of the Pyridine (B92270) Moiety

The pyridine ring of the thieno[2,3-c]pyridine (B153571) scaffold is electron-deficient, which influences its reactivity towards functionalization. However, various methods have been developed to introduce substituents onto this ring, enhancing the structural diversity of the scaffold.

One key strategy involves the functionalization at the C7 position. For instance, a metal-free denitrogenative transformation of a fused 1,2,3-triazole intermediate, thieno[2,3-c] nih.govresearchgate.nettriazolo[1,5-a]pyridine, allows for the introduction of various groups at the C7 position. nih.gov This method has been successfully used to synthesize 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters. nih.gov The reaction proceeds in good yield under mild conditions, making it a valuable tool for late-stage functionalization. nih.gov

The synthesis of these derivatives can be achieved through a three-step process starting from 2-acetylthiophene. This involves a one-pot triazolization, a modified Pomeranz-Fritsch reaction to form the fused triazole, and a subsequent acid-mediated denitrogenative transformation to yield the functionalized thieno[2,3-c]pyridine. nih.gov This approach provides access to derivatives with alcohol, ether, and ester functionalities at the 7-position.

A patent has described the synthesis of 7-(morpholinyl)-2-(N-piperazinyl) methyl thieno[2,3-c]pyridine derivatives, highlighting the possibility of introducing amine-containing substituents at the 7-position, which can be crucial for modulating pharmacokinetic properties. google.com

Furthermore, general methods for pyridine C(sp²)–H bond functionalization, often employing transition-metal catalysis, can be conceptually applied to the thieno[2,3-c]pyridine system. beilstein-journals.orgrsc.org These reactions, if successfully adapted, could allow for direct arylation, alkylation, or amination of the pyridine ring, offering a more direct route to novel derivatives.

Table 1: Examples of Functionalization at the Pyridine Moiety of Thieno[2,3-c]pyridines
Derivative TypeFunctional Group Introduced at C7Synthetic MethodReference
7-(Substituted methyl)thieno[2,3-c]pyridines-CH₂OH, -CH₂OR (R = alkyl, aryl)Denitrogenative transformation of fused 1,2,3-triazoles nih.gov
Thieno[2,3-c]pyridine-7-ylmethyl esters-CH₂OC(O)RDenitrogenative transformation in carboxylic acid solvent nih.gov
7-Morpholinyl derivativesMorpholinePatent literature synthesis google.com

Chemical Modifications of the Thiophene (B33073) Ring System

The thiophene ring in the thieno[2,3-c]pyridine scaffold is more electron-rich than the pyridine ring, making it susceptible to electrophilic substitution reactions. The presence of substituents on the thiophene ring can significantly influence the electronic properties and biological activity of the molecule.

For a compound like 3-Methylthieno[2,3-c]pyridin-7-ol, the existing methyl group at the 3-position and the hydroxyl group at the 7-position (on the pyridine ring) will direct further substitution. The hydroxyl group on the pyridine ring can enhance the electron density of the entire fused system, potentially activating the thiophene ring for electrophilic attack.

While direct functionalization of the pre-formed this compound is not extensively documented, the synthesis of related analogs provides insight into potential modifications. For example, the synthesis of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate highlights that functional groups like esters can be incorporated at the 2-position of the thiophene ring. The presence of a hydroxyl group at position 3 is noted to enhance the electron density of the ring system, making it more amenable to electrophilic attack.

General synthetic routes for thieno[2,3-c]pyridines often involve the construction of the thiophene ring onto a pre-existing pyridine derivative. nih.gov This allows for the introduction of substituents on the thiophene precursor, which are then carried through to the final bicyclic product. For instance, using substituted thiophene starting materials in a Pictet-Spengler type reaction is a common strategy to build the fused pyridine ring, thereby achieving substitution on the thiophene part of the final molecule.

Table 2: Potential Chemical Modifications of the Thiophene Ring
Position on Thiophene RingType of ModificationPotential ReactionReference
C2Carboxylation/EsterificationIntroduction of a carboxyl or ester group
C2, C3Introduction of various substituentsUse of pre-functionalized thiophene precursors in ring-closing reactions nih.gov
-Electrophilic SubstitutionHalogenation, nitration, acylation (regioselectivity will be key)

Introduction of Diverse Substituents for Scaffold Diversification

The introduction of a wide array of substituents onto the thieno[2,3-c]pyridine scaffold is a cornerstone of medicinal chemistry efforts to explore the structure-activity relationship (SAR). This diversification can be achieved by leveraging the reactivity of both the pyridine and thiophene rings, as well as by modifying existing functional groups.

For this compound, the hydroxyl group at the 7-position is a prime site for derivatization. It can be converted into ethers, esters, or other functional groups through standard synthetic transformations. This allows for the exploration of how changes in steric bulk, electronics, and hydrogen bonding potential at this position affect biological targets.

The synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines demonstrates how a methyl group at the 7-position can be a handle for introducing a variety of functionalities, including alcohols, ethers, and esters. nih.gov This approach could be adapted to the 3-methyl analog.

Furthermore, the synthesis of benzothieno[2,3-c]pyridines has shown that aryl groups can be introduced at the 1-position (equivalent to the 3-position in thieno[2,3-c]pyridines) and that the pyridine nitrogen can be part of a larger heterocyclic system. nih.gov These strategies for building diversity can be applied to the simpler thieno[2,3-c]pyridine core.

The development of multicomponent reactions offers an efficient way to generate libraries of highly functionalized heterocyclic compounds. A five-component cascade reaction has been reported for the synthesis of functionalized thiazolo[3,2-a]pyridine derivatives, showcasing the power of such methods for rapid scaffold diversification. nih.gov While not directly applied to thieno[2,3-c]pyridines, the principles of multicomponent reactions could be adapted to build diverse libraries around this scaffold.

Table 3: Strategies for Introducing Diverse Substituents
Position for DiversificationFunctional Group HandleExample of Introduced DiversityReference
C7-OHEthers, EstersGeneral synthetic knowledge
C7-CH₂-Alcohols, Ethers, Esters nih.gov
C2-Carboxamides, Nitriles nih.gov
-Multi-component ReactionsHighly substituted fused systems nih.gov

Solid-Phase Derivatization for Library Synthesis

For a solid-phase approach, the thieno[2,3-c]pyridine core would typically be attached to a solid support (e.g., a resin) via a suitable linker. The hydroxyl group of this compound could serve as an attachment point to the resin, for example, through an ether or ester linkage. Once immobilized, the scaffold can be subjected to a series of reactions to introduce diversity.

For instance, if the scaffold is attached via the 7-hydroxyl group, the thiophene ring would be available for functionalization. Electrophilic substitution reactions could be carried out, and the excess reagents and by-products could be easily washed away.

Alternatively, a building block approach on the solid phase could be envisioned. A resin-bound pyridine or thiophene precursor could undergo a series of reactions to construct the fused thieno[2,3-c]pyridine ring system. This would allow for the introduction of diversity at various positions by changing the building blocks used in the synthesis.

The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines has utilized protecting groups that are amenable to solid-phase synthesis strategies, such as the benzothiazole-2-sulfonyl (Bts) group, which is stable under various reaction conditions and can be removed without harsh methods. nih.gov Such protecting group strategies would be essential for a successful solid-phase synthesis of thieno[2,3-c]pyridine derivatives.

Although not a direct example of solid-phase synthesis, the library synthesis of thiazolo[3,2-a]pyridines via a five-component reaction demonstrates the potential for generating large numbers of derivatives in a solution-phase parallel synthesis format, which can be an alternative to traditional solid-phase methods. nih.gov

Advanced Applications of Thienopyridine Derivatives in Chemical Sciences

Development as Precursors and Synthons in Complex Organic Synthesis

The true value of a molecule like 3-Methylthieno[2,3-c]pyridin-7-ol in organic synthesis lies in its utility as a versatile building block, or synthon. The thienopyridine core itself is an attractive target, and various methods have been developed for its construction, including metal-free denitrogenative transformation reactions. nih.gov The unexhausted potential of thienopyridine derivatives as synthons is a subject of considerable attention, as they enable chemical transformations that were previously challenging to access. researchgate.net

The functional groups of this compound—the hydroxyl group at the 7-position and the methyl group at the 3-position—are key to its role as a precursor. The hydroxyl group is a particularly versatile functional handle. It can be readily converted into a variety of other groups to create a library of new derivatives. For instance, it can undergo:

Etherification to form alkoxy derivatives.

Esterification to produce ester compounds, such as the analogous thieno[2,3-c]pyridine-7-ylmethyl esters which have been successfully synthesized. nih.gov

Conversion to a leaving group , such as a tosylate or mesylate, which facilitates nucleophilic substitution reactions at the 7-position. This is a critical step for introducing a wide range of other functionalities.

Oxidation to yield the corresponding ketone, 3-methylthieno[2,3-c]pyridin-7(6H)-one.

The reactivity at the 7-position is well-established, with related compounds like 7-chloro-3-methylthieno[2,3-c]pyridine (B2498006) serving as crucial intermediates in multi-step syntheses. The chloro group in this analog can be displaced, demonstrating the viability of this position for building molecular complexity. The existence of 3-methylthieno[2,3-c]pyridine-7-carboxylic acid further underscores the importance of the 7-position as a site for derivatization. Therefore, this compound is not just a synthetic target but a strategic starting point for accessing a diverse range of more complex molecules.

Table 1: Potential Synthetic Transformations of this compound

Starting Functional GroupReagent/ConditionResulting Functional GroupPotential Application
7-OL (Alcohol)Alkyl Halide, Base7-OR (Ether)Modification of solubility and electronic properties.
7-OL (Alcohol)Acyl Chloride/Anhydride7-OC(O)R (Ester)Prodrug design, fine-tuning of physical properties.
7-OL (Alcohol)TsCl, Pyridine (B92270)7-OTs (Tosylate)Intermediate for nucleophilic substitution.
7-OL (Alcohol)Oxidizing Agent (e.g., PCC)7-one (Ketone)Access to different classes of derivatives.

Engineering of Novel Organic Materials

Thienopyridine isomers have garnered significant interest in materials chemistry due to their promising electrochemical and photophysical properties. nih.gov Fused thiophene (B33073) systems are known for their utility as organic semiconductors because of their extensive π-conjugated systems and strong intermolecular interactions that facilitate charge transport. researchgate.net

While specific studies on this compound for materials applications are not widely documented, its core structure is highly relevant. The fused thieno[2,3-c]pyridine (B153571) system provides a planar, aromatic surface conducive to π-π stacking—a critical feature for creating ordered molecular assemblies necessary for efficient charge mobility in organic electronic devices. Derivatives of other thienopyridine isomers have been successfully incorporated into organic field-effect transistors (OFETs), demonstrating the scaffold's potential. researchgate.net

The functional groups on this compound can be used to fine-tune the material's properties:

The hydroxyl group can influence molecular packing in the solid state through hydrogen bonding, which can impact the morphology and electronic performance of thin films.

The methyl group can modify the solubility of the molecule in organic solvents, which is a crucial factor for solution-processable fabrication techniques used in printing electronic devices. researchgate.net

By leveraging the synthetic versatility of the 7-ol group, this compound can serve as a precursor to a range of tailored organic materials, including polymers and small-molecule semiconductors for applications in OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Design and Application as Ligands in Catalysis

The thienopyridine framework contains a pyridine nitrogen atom, which is a classic coordination site for transition metals. This makes this compound a strong candidate for use as a ligand in coordination chemistry and catalysis. The nitrogen atom's lone pair of electrons can form a coordinate bond with a metal center, creating a stable complex that can catalyze a variety of chemical reactions.

Furthermore, the hydroxyl group at the 7-position offers the potential for this molecule to act as a bidentate or "chelating" ligand. The oxygen atom of the hydroxyl group can also coordinate to the metal center, forming a stable five- or six-membered ring with the metal. Such chelation effects often lead to highly stable and selective catalysts.

While the catalytic applications of this specific molecule are an emerging area, the coordination chemistry of related heterocyclic systems is well-established. For example, other thienopyridine isomers have been successfully used to create complexes with metals like Nickel(II) and Ruthenium(II). These complexes exhibit interesting structural and magnetic properties, paving the way for their use in catalysis. The ability to synthetically modify the thienopyridine scaffold allows for the fine-tuning of the ligand's electronic and steric properties, which in turn can optimize the performance of the resulting metal catalyst for specific reactions like cross-coupling, hydrogenation, or polymerization.

Integration into Supramolecular Chemistry Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. This compound possesses all the necessary structural features to be a valuable component in the design of functional supramolecular architectures.

Molecular Recognition and Host-Guest Systems

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule. The functional groups on this compound make it an ideal candidate for such interactions.

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This allows the molecule to bind selectively to hosts that have complementary hydrogen bonding sites.

π-π Interactions: The electron-rich aromatic surface of the thienopyridine core can engage in π-π stacking interactions with other aromatic molecules, such as macrocycles like cyclophanes or porphyrins.

These recognition capabilities could be exploited in the development of chemical sensors, where the binding of a specific guest to the thienopyridine unit results in a detectable optical or electrochemical signal.

Self-Assembly and Self-Organization Phenomena

The same non-covalent forces that drive molecular recognition can also lead to self-assembly, where molecules spontaneously organize into well-defined, ordered structures. The combination of directional hydrogen bonding (via the -OH and pyridine N) and π-π stacking interactions could direct molecules of this compound to self-assemble into one-, two-, or three-dimensional networks. The specific arrangement would be dictated by the interplay of these forces, potentially forming structures like tapes, sheets, or porous frameworks.

Functional Supramolecular Architectures

By programming the molecular structure through synthesis, these self-assembled systems can be designed to perform specific functions. For instance, by incorporating this compound into larger systems, it is possible to create:

Porous Organic Materials: Self-assembled networks could form pores capable of selective gas adsorption or storage.

Liquid Crystals: The rigid, planar shape of the molecule is conducive to forming liquid crystalline phases, where molecules have a degree of orientational order. These materials are essential for display technologies.

Gels: The formation of extended, fibrous networks through self-assembly can lead to the gelation of solvents, creating soft materials with applications in drug delivery and tissue engineering.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.